1-[3-(3,4-Difluorophenyl)propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid
Description
1-[3-(3,4-Difluorophenyl)propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid is a fluorinated pyrrolidine derivative characterized by a 3,4-difluorophenyl propanoyl side chain and a hydroxyl group at the 4-position of the pyrrolidine ring.
Properties
IUPAC Name |
1-[3-(3,4-difluorophenyl)propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO4/c15-10-3-1-8(5-11(10)16)2-4-13(19)17-7-9(18)6-12(17)14(20)21/h1,3,5,9,12,18H,2,4,6-7H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXNPTKARGECMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)CCC2=CC(=C(C=C2)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions may involve the replacement of functional groups on the pyrrolidine ring or the difluorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidation typically yields carboxylic acids or ketones.
Reduction can produce alcohols or amines.
Substitution reactions can result in a variety of derivatives depending on the substituents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 1-[3-(3,4-Difluorophenyl)propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of certain biochemical processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural motifs with several fluorinated pyrrolidine and phenylpropanoyl derivatives. Key comparisons include:
Table 1: Structural Comparison
- Fluorination Patterns: The 3,4-difluorophenyl group in the target compound and (±)-SNAP-7941 enhances lipophilicity and metabolic stability compared to mono-fluorinated analogs (e.g., 4-fluorophenyl in ) .
- Functional Groups : The hydroxyl and carboxylic acid groups in the target compound contrast with the fluoroethyl ester in FE@SNAP, suggesting differences in solubility and bioavailability .
Pharmacological Activity
While direct pharmacological data for the target compound are absent, insights can be inferred from related MCHR1 antagonists ():
- Receptor Binding : The 3,4-difluorophenyl group in (±)-SNAP-7941 is critical for MCHR1 antagonism, implying that the target compound’s similar substituent may confer comparable receptor affinity .
- Metabolic Stability : Fluoroethylated analogs like FE@SNAP exhibit improved pharmacokinetics due to reduced oxidative metabolism, whereas the target compound’s hydroxyl group may increase susceptibility to glucuronidation .
Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound likely improves aqueous solubility compared to esters (e.g., Tos@SNAP in ) .
Biological Activity
1-[3-(3,4-Difluorophenyl)propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article discusses its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
The compound is synthesized through a series of chemical reactions involving pyrrolidine derivatives and difluorophenyl propanoyl moieties. The synthesis process has been optimized for yield and purity, with various methods reported in the literature.
Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, studies have shown that certain substituted pyrrolidine derivatives can induce cytotoxicity in various cancer cell lines, including A549 (human lung adenocarcinoma) cells.
- Case Study:
A study demonstrated that a compound similar to 1-[3-(3,4-Difluorophenyl)propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid reduced the viability of A549 cells by approximately 63.4% compared to untreated controls. This reduction was statistically significant (p < 0.05), indicating potent anticancer activity .
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. It is hypothesized that the compound interacts with specific molecular targets within cancer cells, leading to disrupted cellular functions and ultimately cell death.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens.
- Study Findings:
In a screening assay against multidrug-resistant bacterial strains, derivatives of the compound showed varying degrees of effectiveness. However, some derivatives exhibited no significant antibacterial or antifungal activity (MIC > 128 µg/mL), indicating that structural modifications are crucial for enhancing antimicrobial efficacy .
Data Table: Summary of Biological Activities
| Activity Type | Model/System | Effectiveness (%) | Statistical Significance |
|---|---|---|---|
| Anticancer | A549 Cells | 63.4% | p < 0.05 |
| Antimicrobial | Multidrug-resistant Bacteria | No activity (MIC > 128 µg/mL) | Not applicable |
Q & A
Q. What synthetic routes are recommended for synthesizing 1-[3-(3,4-Difluorophenyl)propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid?
Methodological Answer: A common approach involves multi-step reactions, starting with condensation of 3,4-difluorophenylpropanoic acid derivatives with pyrrolidine precursors. Cyclization and functionalization steps may follow, using catalysts like palladium or copper under reflux conditions in solvents such as DMF or toluene . Post-synthesis purification often employs recrystallization or chromatography, as seen in analogous protocols for structurally related compounds .
Key Reaction Parameters:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Condensation | 3,4-Difluorophenylpropanoic acid, DCC/DMAP | Carboxylic acid activation |
| Cyclization | Pd(OAc)₂, DMF, 80°C | Oxazolo-pyridine moiety formation |
| Hydroxylation | NaBH₄, MeOH/THF | Reduction to introduce hydroxyl group |
Q. How can the compound’s structure be rigorously characterized?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C/¹⁹F) : Assign stereochemistry and confirm substituent positions (e.g., 3,4-difluorophenyl group) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₄H₁₅F₂NO₄) and fragmentation patterns.
- X-ray Crystallography : Resolve absolute configuration, particularly for the 4-hydroxypyrrolidine moiety .
Q. What preliminary biological screening assays are suitable for this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Test against serine hydrolases or proteases due to structural similarity to pyrrolidine-based inhibitors .
- Antimicrobial Screening : Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi, referencing protocols for fluorophenyl-containing analogs .
- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
Q. How can solubility and stability be optimized for in vitro studies?
Methodological Answer:
- Solubility Screening : Test in DMSO, PBS (pH 7.4), and aqueous buffers with cyclodextrin or surfactants (e.g., Tween-80) .
- Stability Studies : Use HPLC to monitor degradation under varying pH (2–9), temperatures (4–37°C), and light exposure .
Q. What computational tools predict the compound’s physicochemical properties?
Methodological Answer:
- LogP/Dissociation Constant (pKa) : Use MarvinSketch or ACD/Labs.
- ADMET Prediction : SwissADME or ADMETLab to estimate bioavailability and toxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and enantiomeric purity?
Methodological Answer:
Q. What computational strategies improve reaction design and mechanistic understanding?
Methodological Answer:
- Quantum Chemical Calculations (DFT) : Model transition states and energy barriers for key steps (e.g., cyclization) .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions for novel derivatives .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-Analysis : Compare assay conditions (cell lines, concentrations, controls) across studies to identify confounding variables .
- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected biological targets .
Q. What advanced analytical techniques validate metabolic stability in vivo?
Methodological Answer:
- LC-MS/MS Metabolite Identification : Profile plasma/tissue samples from rodent models to track degradation products .
- Radiolabeled Tracers : Synthesize ¹⁴C-labeled compound for quantitative mass balance studies .
Q. How to design derivatives with improved pharmacokinetic profiles?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
